1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-11,15H,12-13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAZZYOJUWRKLN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde.
Azetidine Ring Formation: The benzothiazole derivative is then reacted with an azetidine precursor under suitable conditions to form the azetidin-3-yl group.
Cinnamate Esterification: Finally, the azetidin-3-yl benzothiazole is esterified with cinnamic acid or its derivatives to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products:
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated or alkylated cinnamate derivatives.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound may serve as a probe in biological assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Heterocyclic Linkers
1-(Benzo[d]thiazol-2-yl)-3-phenylureas
These compounds, reported as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), share the benzothiazole core but differ in the linker (urea vs. azetidine-cinnamate) and substituents.
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones
Synthesized via cyclization of 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas, these compounds exhibit potent antimicrobial activity against Staphylococcus aureus. The oxadiazinane ring replaces the azetidine, and the thione group enhances electrophilicity, which may contribute to their antibacterial efficacy .
Benzothiazole-Piperazine Derivatives (e.g., Compound 5j)
These derivatives, such as 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j), feature a piperazine linker instead of azetidine. Piperazine’s six-membered ring offers greater conformational flexibility, which may influence binding kinetics in anticancer applications .
Cinnamate vs. Aryl Ketones
Compounds like 1-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)pentan-1-one (8b) and 3-(naphthalen-2-yl)propan-1-one (8f) () replace the cinnamate ester with ketone moieties. However, the cinnamate’s aromaticity may enhance π-π stacking interactions with target proteins.
Azetidine vs. Triazinane Derivatives
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones (4a–e) () utilize a triazinane ring, which introduces additional nitrogen atoms for hydrogen bonding. This contrasts with the azetidine’s compact structure, which may limit off-target interactions .
Physicochemical and Pharmacokinetic Properties
The table below compares key parameters of 1-(benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate with selected analogues:
†Estimated based on analogues in (e.g., 379.5 for a related azetidine-piperazine compound).
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. The benzothiazole and azetidine moieties are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a benzothiazole ring, an azetidine ring, and a cinnamate group, which are crucial for its biological activity.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), which are implicated in neurodegenerative diseases like Alzheimer's disease. For instance, structural analogs have demonstrated submicromolar inhibition of CK1 isoforms, indicating potential for treating related disorders .
- Antimicrobial Activity : The presence of the benzothiazole moiety is associated with antimicrobial properties. Studies have indicated that derivatives of benzothiazole exhibit significant antibacterial and antifungal activity .
Biological Activity Data
Study on Neuroprotective Effects
In a study exploring neuroprotective effects, compounds similar to this compound were tested in a Drosophila model of neurotoxicity. Results indicated that these compounds could protect against hTDP-43 neurotoxicity, suggesting a mechanism involving CK1 inhibition .
Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results showed that certain derivatives had enhanced activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
